2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid
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Overview
Description
2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid is an organic compound with a complex structure that includes a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic conditions.
Introduction of the Acetic Acid Moiety: The tetrahydroquinoline intermediate is then reacted with chloroacetic acid or its derivatives in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline: A simpler analog with similar structural features.
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the acetic acid moiety but shares the tetrahydroquinoline core.
Quinoline-2-carboxylic acid: Contains a quinoline core with a carboxylic acid group.
Uniqueness
2-((2,4-Dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid is unique due to the presence of both the tetrahydroquinoline core and the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1706459-44-0 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(2,4-dimethyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid |
InChI |
InChI=1S/C13H17NO3/c1-8-5-9(2)14-12-6-10(3-4-11(8)12)17-7-13(15)16/h3-4,6,8-9,14H,5,7H2,1-2H3,(H,15,16) |
InChI Key |
KBNHGSBSGMCWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2)OCC(=O)O)C |
Origin of Product |
United States |
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